1,2,4-Tris(methoxymethoxy)benzene

Description

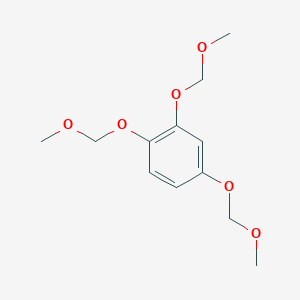

Structure

3D Structure

Properties

Molecular Formula |

C12H18O6 |

|---|---|

Molecular Weight |

258.27 g/mol |

IUPAC Name |

1,2,4-tris(methoxymethoxy)benzene |

InChI |

InChI=1S/C12H18O6/c1-13-7-16-10-4-5-11(17-8-14-2)12(6-10)18-9-15-3/h4-6H,7-9H2,1-3H3 |

InChI Key |

WVQAGDNODGIKMD-UHFFFAOYSA-N |

Canonical SMILES |

COCOC1=CC(=C(C=C1)OCOC)OCOC |

Origin of Product |

United States |

Context Within Aromatic Polyether Chemistry

Aromatic polyethers are a class of polymers known for their thermal stability and chemical resistance. While 1,2,4-Tris(methoxymethoxy)benzene is not a polymer itself, it represents a key building block for the potential synthesis of complex aromatic structures. The methoxymethyl (MOM) ether groups are a type of acetal (B89532), which are generally stable under a variety of reaction conditions, yet can be selectively removed.

The structure of this compound, with its three protected hydroxyl groups on a benzene (B151609) ring, provides a scaffold for creating more intricate molecules. The MOM ethers act as temporary masks, allowing chemists to perform reactions on other parts of a molecule without affecting the sensitive phenolic positions. Once the desired transformations are complete, the MOM groups can be cleaved to reveal the free hydroxyl groups for further functionalization or to yield the final target molecule.

Significance As a Protected Phenolic Core in Synthetic Strategies

The primary importance of 1,2,4-Tris(methoxymethoxy)benzene lies in its function as a protected form of 1,2,4-benzenetriol (B23740). Phenols are often reactive and can undergo undesired side reactions under various synthetic conditions. Protecting the hydroxyl groups as methoxymethyl ethers circumvents this issue.

Synthesis:

The synthesis of this compound would typically start from 1,2,4-benzenetriol. nist.govsigmaaldrich.comnih.gov Several general methods for the formation of methoxymethyl ethers from alcohols and phenols are well-established in organic synthesis. wikipedia.orgadichemistry.com These include:

Using Chloromethyl methyl ether (MOMCl): The reaction of 1,2,4-benzenetriol with chloromethyl methyl ether in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is a common approach. wikipedia.orgadichemistry.com

Using Dimethoxymethane: An alternative method involves the acid-catalyzed reaction of the phenol (B47542) with dimethoxymethane. adichemistry.com

Deprotection:

The removal of the MOM protecting groups is typically achieved under acidic conditions. wikipedia.orgadichemistry.com This process regenerates the free hydroxyl groups of the 1,2,4-benzenetriol core, making them available for subsequent reactions. The ability to selectively deprotect these groups is a crucial aspect of their utility in multi-step synthesis. nih.gov

Overview of the Research Landscape for Tris Methoxymethoxy Benzenes

Synthesis of Isomeric Tris(methoxymethoxy)benzenes as Analogues

The synthesis of isomeric tris(methoxymethoxy)benzenes, such as the 1,3,5-isomer, provides valuable analogues for comparative studies in various chemical and biological contexts.

1,3,5-Tris(methoxymethoxy)benzene is synthesized from its precursor, phloroglucinol (B13840) (1,3,5-trihydroxybenzene). wikipedia.org Phloroglucinol can be readily methoxymethylated using similar methods as described for 1,2,4-trihydroxybenzene, such as reaction with MOMCl and a base. Due to the symmetrical nature of phloroglucinol, the three hydroxyl groups are chemically equivalent, which simplifies the reaction and often leads to high yields of the desired tris-protected product. wikipedia.org The synthesis of 1,3,5-trimethoxybenzene, a related compound, can be achieved by methylating phloroglucinol with dimethyl sulphate. chemicalbook.com

The regioselective protection of polyhydroxybenzenes is a significant challenge in organic synthesis, particularly when different hydroxyl groups on the benzene ring exhibit varied reactivity. The acidity (pKa) of the individual hydroxyl groups, influenced by their position on the ring and the electronic effects of other substituents, plays a key role in determining the site of initial deprotonation and subsequent alkylation.

In unsymmetrical polyhydroxybenzenes like 1,2,4-trihydroxybenzene, the hydroxyl groups have different electronic environments, potentially allowing for selective protection under carefully controlled reaction conditions (e.g., using a limited amount of base and alkylating agent at low temperatures). In contrast, the hydroxyl groups of symmetrical polyhydroxybenzenes like phloroglucinol are equivalent, making regioselective protection more complex and often requiring multi-step strategies involving other protecting groups to differentiate the hydroxyls. wikipedia.org

Advanced Synthetic Approaches to Highly Substituted Benzenes Incorporating Methoxymethyl Ethers

Modern organic synthesis has seen the development of advanced methods for constructing highly substituted benzene rings that can incorporate methoxymethyl ethers. These methods often provide greater control over regioselectivity and can be more efficient than traditional approaches. Metal-catalyzed cross-coupling reactions, for example, have become powerful tools for the synthesis of complex aromatic compounds. nih.govresearchgate.net

Strategies for synthesizing meta-substituted phenols and phenyl ethers, which can be challenging due to the ortho-para directing nature of hydroxyl and alkoxy groups in electrophilic aromatic substitution, have also been a focus of recent research. rsc.orgresearchgate.net These advanced methods may involve directed ortho-metalation followed by functionalization, or the use of specifically designed starting materials that guide the substitution pattern. Such approaches are crucial for accessing a wide range of structurally diverse, highly substituted benzenes with methoxymethyl ether functionalities, which are valuable intermediates in medicinal chemistry and materials science. nih.govrsc.org

Chemical Stability and Transformations of Methoxymethyl Ethers

The methoxymethyl (MOM) ether is a common protecting group for hydroxyl functionalities in organic synthesis due to its relative stability and the specific conditions required for its removal. wikipedia.orgresearchgate.net

Acid-Catalyzed Hydrolysis for Deprotection

The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.com This acid-catalyzed hydrolysis is the most common method for deprotection, regenerating the parent phenol (B47542). The reaction typically involves treatment with a Brønsted acid, such as hydrochloric acid in methanol, or a Lewis acid. wikipedia.orgadichemistry.com The mechanism proceeds through protonation of one of the ether oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized carbocation and methanol. Subsequent attack by water and loss of a proton yields the deprotected hydroxyl group and formaldehyde.

Recent research has explored milder and more selective methods for MOM deprotection. For instance, a combination of trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl in acetonitrile (B52724) has been shown to effectively deprotect aromatic MOM ethers. acs.org The proposed mechanism suggests the formation of a complex that facilitates the cleavage of the MOM ether, which is then hydrolyzed to the corresponding phenol. acs.org Another study highlighted the use of silica-supported sodium hydrogen sulfate (B86663) as a heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers at room temperature. organic-chemistry.org

| Catalyst/Reagent | Conditions | Substrate Scope | Reference |

| Hydrochloric Acid (HCl) | Methanol, reflux | General | adichemistry.com |

| Trimethylsilyl triflate (TMSOTf) / 2,2'-bipyridyl | Acetonitrile, room temperature | Aromatic MOM ethers | acs.org |

| Silica-supported sodium hydrogen sulfate | Room temperature | Phenolic MOM ethers | organic-chemistry.org |

| Zinc(II) trifluoromethanesulfonate | Isopropanol, reflux | Selective deprotection | researchgate.net |

Stability under Basic and Reducing Conditions

A key advantage of the MOM protecting group is its stability under a wide range of non-acidic conditions. It is generally inert to strong bases such as sodium hydroxide (B78521) and organometallic reagents like Grignard reagents and organolithiums. adichemistry.comorganic-chemistry.org This allows for transformations on other parts of the molecule without affecting the protected hydroxyl groups.

Furthermore, MOM ethers are stable to many common reducing agents. They are resistant to catalytic hydrogenation (e.g., H₂/Ni, H₂/Rh) and hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). organic-chemistry.org This stability enables selective reductions elsewhere in the molecule. For example, a ketone can be reduced to an alcohol using NaBH₄ in the presence of a MOM ether.

Aromatic Reactivity of the Benzene Core

The three methoxymethoxy groups on the benzene ring in this compound are ortho, para-directing and activating for electrophilic aromatic substitution. The electron-donating nature of the oxygen atoms increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. byjus.comucalgary.ca

Electrophilic Aromatic Substitution with Methoxymethyl Groups

The activating effect of the methoxymethoxy groups facilitates various electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. byjus.comucalgary.calibretexts.org Due to the strong activation, these reactions can often be carried out under milder conditions than those required for unsubstituted benzene. ucalgary.ca The substitution pattern is directed to the positions ortho and para to the activating groups. In the case of this compound, the positions 3, 5, and 6 are the most likely sites for electrophilic attack.

The high reactivity can sometimes lead to multiple substitutions. ucalgary.ca For instance, bromination of highly activated phenols can readily produce di- and tri-bromo products. libretexts.org Careful control of reaction conditions is often necessary to achieve monosubstitution.

Nucleophilic Aromatic Substitution and Cross-Coupling Potential

While the electron-rich nature of the benzene ring generally disfavors nucleophilic aromatic substitution (SNAᵣ), such reactions can occur under specific circumstances, particularly if a good leaving group is present on the ring and the ring is activated by strongly electron-withdrawing groups. wikipedia.orglibretexts.org For derivatives of this compound, direct nucleophilic aromatic substitution is unlikely.

However, the methoxy (B1213986) groups themselves can be targets for cross-coupling reactions. Nickel-catalyzed cross-coupling reactions have been developed to cleave the C–O bond of anisole (B1667542) derivatives and form new carbon-carbon bonds. acs.org These methods have expanded the scope of nucleophiles that can be coupled with methoxyarenes to include certain alkyl Grignard reagents. acs.org This suggests that derivatives of this compound could potentially undergo cross-coupling reactions to replace the methoxy portion of the MOM group, although this is less common than deprotection.

Investigations into Reaction Pathways and Intermediates

The study of reaction mechanisms involving this compound derivatives often focuses on the intermediates formed during key transformations. In acid-catalyzed deprotection, the formation of a resonance-stabilized oxocarbenium ion is a critical intermediate. researchgate.net

In electrophilic aromatic substitution, the stability of the sigma complex (or arenium ion) intermediate determines the regioselectivity of the reaction. byjus.com The electron-donating methoxymethoxy groups stabilize the positive charge in the sigma complex, particularly when the electrophile adds to the ortho or para positions.

In the context of potential nucleophilic aromatic substitution on a halogenated derivative, the reaction would likely proceed through an addition-elimination mechanism involving a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The stability of this negatively charged intermediate would be crucial for the reaction to proceed.

Mechanistic Studies of Functionalization Reactions

The electron-rich nature of the this compound ring system makes it highly susceptible to electrophilic aromatic substitution. The combined electron-donating effects of the three alkoxy substituents strongly activate the ring towards electrophiles. Mechanistic investigations into the functionalization of this and similar polysubstituted benzene derivatives often focus on predicting and understanding the regioselectivity of these reactions.

One of the key types of functionalization reactions for such activated aromatic compounds is formylation, for instance, through the Vilsmeier-Haack reaction . This reaction employs a substituted amide, like N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate an electrophilic iminium species, known as the Vilsmeier reagent. chemistrysteps.comwikipedia.orgorganic-chemistry.orgijpcbs.com The mechanism involves the electrophilic attack of this reagent on the electron-rich aromatic ring, followed by hydrolysis to yield the corresponding aldehyde. chemistrysteps.comwikipedia.orgorganic-chemistry.orgthieme-connect.de Given the high reactivity of substrates like this compound, the Vilsmeier-Haack reaction provides a mild and effective method for introducing a formyl group. ijpcbs.com

Another important functionalization pathway for highly substituted aromatic compounds is lithiation . This involves the deprotonation of an aromatic C-H bond using a strong organolithium base, such as n-butyllithium or an LDA (lithium diisopropylamide), to form an aryllithium intermediate. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The regioselectivity of lithiation is dictated by the acidity of the aromatic protons, which is influenced by the electronic effects of the existing substituents. psu.edu

The following table provides a general overview of the expected reactivity of this compound in common functionalization reactions, based on the known behavior of activated aromatic systems.

| Reaction Type | Reagents | Expected Product | Mechanistic Notes |

| Formylation (Vilsmeier-Haack) | DMF, POCl₃ | Formyl-1,2,4-tris(methoxymethoxy)benzene | Electrophilic aromatic substitution with an iminium ion electrophile. chemistrysteps.comwikipedia.orgorganic-chemistry.org |

| Acylation (Friedel-Crafts) | Acyl halide, Lewis acid | Acyl-1,2,4-tris(methoxymethoxy)benzene | Electrophilic aromatic substitution with an acylium ion electrophile. |

| Lithiation | Organolithium base (e.g., n-BuLi) | Lithiated this compound | Deprotonation at the most acidic ring position. psu.edu |

Role of Steric and Electronic Effects from Methoxymethyl Substituents

The regiochemical outcome of electrophilic substitution on the this compound ring is a direct consequence of the interplay between the electronic and steric effects of the three methoxymethyl substituents.

Electronic Effects: The oxygen atoms of the methoxymethyl groups possess lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron donation significantly increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. This activating effect is most pronounced at the ortho and para positions relative to each individual substituent. In the case of this compound, this leads to a complex pattern of activation, with certain positions being more strongly activated than others due to the cumulative electronic effects of the three groups. All activating groups are generally considered ortho-, para-directors. libretexts.orgyoutube.com

Steric Effects: The methoxymethyl groups, while not excessively large, do exert a degree of steric hindrance. This steric bulk can influence the approach of the electrophile to the aromatic ring, potentially disfavoring substitution at positions flanked by multiple substituents. Therefore, while electronic effects might strongly activate a particular position, steric hindrance can lead to the electrophile attacking a less sterically encumbered, albeit still electronically activated, site.

The directing ability of the substituents on the this compound ring can be summarized as follows:

| Position | Number of Activating ortho/para Relationships | Steric Hindrance | Predicted Reactivity |

| C3 | 2 (ortho to C2-OMOM, para to C4-OMOM) | Moderate | Likely site of substitution |

| C5 | 2 (ortho to C4-OMOM, para to C1-OMOM) | Low | Favorable site of substitution |

| C6 | 1 (ortho to C1-OMOM) | Moderate | Less likely site of substitution |

The combination of these effects dictates that electrophilic attack will preferentially occur at the positions most activated by resonance and least hindered by steric bulk. For this compound, the C5 position is predicted to be a highly favorable site for electrophilic substitution due to strong electronic activation from the substituents at C1 and C4 and relatively low steric hindrance. The C3 position is also strongly activated but is flanked by two substituents, potentially making it sterically more demanding for some electrophiles. The C6 position is the least activated of the available sites.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of 1,2,4-Tris(methoxymethoxy)benzene, distinct signals corresponding to the aromatic protons and the protons of the methoxymethoxy groups are observed. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum due to the deshielding effect of the benzene (B151609) ring. The protons of the methylene (B1212753) (-CH2-) and methyl (-CH3) groups of the methoxymethoxy substituents give rise to signals at characteristic chemical shifts.

| Proton Type | Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | ~6.8-7.5 |

| Methylene (-OCH₂O-) | ~5.1-5.3 |

| Methyl (-OCH₃) | ~3.4-3.6 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum. The number of signals indicates the number of chemically non-equivalent carbon environments in the molecule. youtube.comyoutube.com The aromatic carbons attached to the oxygen atoms of the methoxymethoxy groups are shifted downfield compared to the other aromatic carbons. The carbons of the methylene and methyl groups of the substituents also have characteristic chemical shifts.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~140-155 |

| Aromatic (C-H) | ~100-125 |

| Methylene (-OC H₂O-) | ~94-96 |

| Methyl (-OC H₃) | ~55-57 |

Note: The exact chemical shifts can vary depending on the solvent and the specific NMR instrument used.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), provide further structural insights by revealing correlations between different nuclei.

A COSY spectrum shows correlations between protons that are coupled to each other, typically on adjacent carbons. researchgate.net For this compound, COSY would help in assigning the signals of the coupled aromatic protons.

An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This technique is invaluable for definitively assigning the ¹H and ¹³C NMR signals of the methoxymethoxy groups and the protonated aromatic carbons. columbia.eduyoutube.com

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ub.edu This technique is well-suited for the analysis of volatile and semi-volatile compounds like this compound. bepls.com The gas chromatograph separates the compound from any impurities, and the mass spectrometer then provides a mass spectrum of the pure compound. The mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, as well as a characteristic fragmentation pattern that can be used for identification. ub.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion. This precision allows for the determination of the elemental formula of a molecule. For this compound (C₁₂H₁₈O₆), HRMS can confirm the exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

| Technique | Information Obtained |

| GC-MS | Molecular weight and fragmentation pattern |

| HRMS | Exact mass and elemental composition |

Infrared (IR) Spectroscopy for Functional Group Identificationsielc.comlibretexts.org

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecular structure. Each type of bond vibrates at a characteristic frequency, making the IR spectrum a unique "fingerprint" of the compound. oregonstate.edu

For this compound, IR spectroscopy is instrumental in confirming the presence of its key structural features: the aromatic benzene ring, the ether linkages (C-O-C), and the aliphatic C-H bonds of the methoxy (B1213986) groups.

The expected IR absorption bands for this compound are based on the characteristic frequencies of its constituent functional groups:

Aromatic C-H Stretching: The bonds between the hydrogen atoms and the sp²-hybridized carbon atoms of the benzene ring typically show absorption peaks in the region of 3100-3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretching: The C-H bonds within the methoxymethyl groups (O-CH₂-O-CH₃) are sp³-hybridized and exhibit strong absorption bands in the 3000-2850 cm⁻¹ range. libretexts.org

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of peaks, often of variable intensity, in the 1600-1400 cm⁻¹ region. libretexts.org These bands are characteristic of aromatic compounds.

Ether C-O-C Stretching: The most prominent feature for confirming the methoxymethoxy groups is the strong C-O stretching absorption. Ethers typically display a strong band in the 1300-1000 cm⁻¹ region. oregonstate.edu The acetal (B89532) structure (C-O-C-O-C) in this compound would result in strong, characteristic absorptions in this area.

C-H Bending Vibrations: The fingerprint region (below 1500 cm⁻¹) contains numerous bands corresponding to various bending vibrations (scissoring, rocking, wagging) of the C-H bonds. libretexts.org The substitution pattern on the benzene ring also gives rise to characteristic C-H "out-of-plane" (oop) bending bands in the 900-675 cm⁻¹ range. libretexts.org

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100-3000 | Stretching | Aromatic C-H |

| 3000-2850 | Stretching | Aliphatic C-H (in -CH₂- and -CH₃) |

| 1600-1400 | Stretching | Aromatic C=C (in-ring) |

| 1300-1000 | Stretching | Ether/Acetal C-O-C |

| 900-675 | Bending (Out-of-Plane) | Aromatic C-H |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. wikipedia.org The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. mnstate.edu For this compound, various chromatographic methods are essential for its purification and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)libretexts.orgphenomenex.comsielc.com

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for assessing the purity of a synthesized compound like this compound. Due to the compound's aromatic nature and moderate polarity, a reverse-phase HPLC (RP-HPLC) method is typically employed. sielc.comphenomenex.com

In a typical RP-HPLC setup, the stationary phase is non-polar (e.g., a C18-bonded silica (B1680970) column), while the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comspectralabsci.com The separation principle relies on hydrophobic interactions; less polar compounds are retained longer on the column, while more polar compounds elute earlier. The purity of this compound can be determined by injecting a sample into the HPLC system and analyzing the resulting chromatogram. A single, sharp peak would indicate a high degree of purity, while the presence of multiple peaks would signify impurities. A UV detector is commonly used, as the benzene ring in the molecule absorbs UV light. sielc.com

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Description |

| Stationary Phase (Column) | Reverse-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Detector | UV-Vis Spectrophotometer (e.g., at 254 nm) |

| Flow Rate | ~1.0 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC)oregonstate.edu

Gas Chromatography (GC) is another powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is well-suited for assessing the purity of this compound, provided it is thermally stable. The sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase), such as helium or nitrogen, through a capillary column (the stationary phase).

The separation is based on the compound's boiling point and its interactions with the stationary phase coating the column. Compounds with lower boiling points and weaker interactions travel through the column faster. For benzene derivatives, a common stationary phase is a non-polar or mid-polar polysiloxane (e.g., 5% phenyl polysiloxane). nih.gov A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection. GC-MS is particularly advantageous as it provides both retention time data for purity assessment and mass spectra for structural confirmation of the main component and any impurities. nist.govnih.gov

Table 3: Typical Gas Chromatography (GC) Parameters

| Parameter | Description |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | ~250 °C |

| Oven Program | A temperature gradient, e.g., starting at 100 °C, ramping to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Column Chromatography for Purificationphenomenex.comsielc.com

Column chromatography is a fundamental preparative technique used to purify chemical compounds from mixtures on a larger scale than analytical methods like HPLC or GC. libretexts.orgwikipedia.org To purify this compound after its synthesis, it would be subjected to column chromatography to remove unreacted starting materials, reagents, and byproducts.

The process involves packing a glass column with a solid adsorbent, typically silica gel, which serves as the stationary phase. libretexts.org The crude product mixture is loaded onto the top of the silica gel. A solvent or a mixture of solvents (the eluent or mobile phase) is then passed through the column. wikipedia.org For a compound of moderate polarity like this compound, a common eluent system is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. orgsyn.org

Initially, a low-polarity eluent (high hexane content) is used, which will cause non-polar impurities to travel down the column and be collected first. The polarity of the eluent is then gradually increased (by increasing the proportion of ethyl acetate) to elute compounds with progressively higher polarity. This compound will move down the column at a rate dependent on its affinity for the silica gel versus its solubility in the eluent. The different components of the mixture are collected in separate fractions as they exit the column, allowing for the isolation of the pure product. orgsyn.org

Table 4: General Column Chromatography Parameters for Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (e.g., 230-400 mesh) |

| Mobile Phase (Eluent) | Gradient system of Hexane and Ethyl Acetate |

| Elution Mode | Gradient elution, starting with low polarity (e.g., 95:5 Hexane:Ethyl Acetate) and increasing to higher polarity |

| Fraction Analysis | Thin-Layer Chromatography (TLC) |

No Published Theoretical and Computational Studies Found for this compound

Despite a comprehensive search for scholarly articles and research data, no specific theoretical and computational chemistry studies focusing on the compound this compound could be identified.

Extensive searches were conducted to locate research pertaining to the quantum chemical calculations, molecular dynamics, conformational analysis, reaction mechanisms, and structure-reactivity relationships of this compound. These inquiries, aimed at uncovering applications of Density Functional Theory (DFT), ab initio methods, and other computational modeling techniques, did not yield any dedicated studies for this specific molecule.

Consequently, it is not possible to provide a detailed article on the theoretical and computational chemistry of this compound as outlined in the requested structure. The absence of published research in this particular area means that there are no detailed findings, data tables, or specific analyses to report.

While computational studies have been performed on structurally related compounds, such as other substituted benzene derivatives, the strict focus on this compound cannot be maintained without a direct body of research on the molecule itself. Extrapolation from other compounds would not meet the required standards of scientific accuracy for an article dedicated solely to this compound.

Therefore, the following sections of the proposed article outline remain unaddressed due to the lack of available scientific literature:

Theoretical and Computational Chemistry Studies

Structure-Reactivity Relationship Studies through Computational Approaches

Should research on the computational and theoretical aspects of 1,2,4-Tris(methoxymethoxy)benzene be published in the future, a detailed article could then be composed.

Applications in Advanced Organic Synthesis

1,2,4-Tris(methoxymethoxy)benzene as a Synthetic Building Block

Beyond its role as a protected phenol (B47542), this compound is a valuable starting material and building block for the synthesis of more complex molecules, particularly those with a polysubstituted aromatic core.

The arrangement of the three protected hydroxyl groups on the benzene (B151609) ring of this compound makes it an ideal precursor for a variety of complex aromatic systems. The electron-donating nature of the methoxymethoxy groups activates the aromatic ring towards electrophilic substitution, and the potential for selective deprotection and functionalization of the hydroxyl groups allows for the regiocontrolled introduction of various substituents.

For example, polysubstituted benzene derivatives are key starting materials in the synthesis of complex molecules such as star-shaped polyether dendrimers and hole-transport materials for organic light-emitting diodes (OLEDs). researchgate.netresearchgate.net The synthesis of 1,3,5-triphenylbenzenes and 2,4,6-triphenyl-1,3,5-s-triazines often starts from appropriately substituted benzene precursors. researchgate.net Similarly, the synthesis of complex heterocyclic systems, such as those containing 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) motifs, often relies on polysubstituted benzene starting materials. mdpi.com

This compound and its isomers are particularly useful in the total synthesis of natural products, especially flavonoids and their bioprecursors, chalcones. researchgate.net Chalcones, which are 1,3-diaryl-2-propen-1-ones, are synthesized through the Claisen-Schmidt condensation of an appropriate acetophenone (B1666503) and a benzaldehyde (B42025) derivative. nih.govresearchgate.net

A key starting material for the A-ring of many flavonoids and chalcones is a polyhydroxyacetophenone. This compound can be acylated to introduce an acetyl group, and subsequent selective or complete deprotection of the MOM groups yields the desired polyhydroxyacetophenone. This intermediate can then be condensed with a substituted benzaldehyde to form a chalcone (B49325), which can be further cyclized to produce a flavonoid. nih.gov

A notable example is the synthesis of the chalcone derivative 3-phenyl-1-(2,4,6-tris(methoxymethoxy)phenyl)prop-2-yn-1-one, which has shown potential anti-cancer activity. nih.gov This synthesis highlights the use of a MOM-protected phloroglucinol (B13840) derivative as a key building block for accessing complex chalcone structures. The MOM protection is essential to prevent unwanted side reactions during the construction of the chalcone backbone. researchgate.net

The general synthetic route to flavonoids often involves the following steps:

Protection: Hydroxyl groups on the starting phenol (e.g., hydroxyhydroquinone to give 1,2,4-dihydroxybenzene) are protected as MOM ethers to yield this compound.

Acylation: A Friedel-Crafts acylation introduces an acetyl group onto the aromatic ring.

Condensation: The resulting MOM-protected acetophenone is condensed with a substituted benzaldehyde to form a chalcone.

Cyclization and Deprotection: The chalcone undergoes oxidative cyclization and deprotection of the MOM groups to yield the final flavonoid product. nih.gov

Integration into Macrocycles and Polymeric Architectures

The strategic placement of three modifiable functional groups on a benzene ring makes 1,2,4-trisubstituted benzenes, such as this compound, intriguing building blocks for the construction of complex, large-scale molecular structures like macrocycles and polymers. While direct reports on the integration of this compound into these architectures are not extensively documented in publicly available research, the reactivity of its parent compound, 1,2,4-benzenetriol (B23740) (BTO), and the widespread use of other trisubstituted benzene isomers in materials science provide a strong basis for its potential in these applications.

The methoxymethyl (MOM) protecting groups on this compound offer a synthetic advantage by masking the reactive hydroxyl functionalities of BTO. This allows for selective chemical modifications at other positions or on other reactants without interference from the acidic protons of the hydroxyl groups. Subsequent deprotection under acidic conditions can then reveal the 1,2,4-benzenetriol unit at a desired stage, making it available for macrocyclization or polymerization reactions.

Potential Pathways to Macrocycles and Polymers

The deprotected form, 1,2,4-benzenetriol, is known to be a reactive species that can undergo oxidative dimerization to form symmetrical bifunctional aromatic compounds. Research has shown that under aerobic conditions, BTO can form dimers such as [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol and the condensed dimer dibenzo[b,d]furan-2,3,7,8-tetraol. acs.orgsemanticscholar.orgresearchgate.net These resulting symmetric and multifunctional dimers are considered potential platforms for the development of bio-based polymeric materials. acs.org This suggests a plausible, though indirect, route where this compound could serve as a stable precursor for the controlled synthesis of these dimeric structures, which can then act as monomers in polymerization processes.

The broader field of supramolecular chemistry and polymer science offers numerous examples of how trisubstituted benzene derivatives are employed to create complex architectures. For instance, 1,3,5-trisubstituted benzenes are frequently used as core units in the synthesis of star-shaped polymers, dendrimers, and porous organic frameworks due to their C3 symmetry. semanticscholar.orgresearchgate.net While this compound lacks this C3 symmetry, its unsymmetrical substitution pattern could lead to the formation of unique, less-symmetrical macrocycles and polymers with potentially interesting recognition and material properties.

The synthesis of crown ethers and cryptands, for example, often relies on the reaction of catechols (1,2-dihydroxybenzenes) or resorcinols (1,3-dihydroxybenzenes) with appropriate linking chains. pageplace.de It is conceivable that this compound, after selective deprotection, could be used to create novel macrocyclic hosts with a more complex arrangement of donor atoms.

Research Findings on Related Structures

To illustrate the potential of trisubstituted benzenes in the synthesis of macrocycles and polymers, the following table summarizes findings on related compounds that have been successfully integrated into such architectures.

| Compound/Precursor | Resulting Architecture | Key Findings |

| Benzene-1,3,5-tricarbohydrazide | Tricyclic hybrids with 1,2,4-triazole and 1,3,4-thiadiazole motifs | Efficient multistep synthesis of novel aromatic tricyclic hybrids was achieved. nih.gov |

| 1,3,5-Tris(bromomethyl)-2,4,6-trimethylbenzene | Phenoxymethyl-substituted benzene | Serves as a model for developing conditions for preparing multitopic ligands for supramolecular chemistry. nih.gov |

| Azobenzene derivative with boronic acid pinacol (B44631) ester groups | Tris-azo macrocycles | Successful synthesis of macrocycles with symmetrically placed azo groups within a cycloparaphenylene skeleton. |

| Benzene-1,2,4,5-tetracarboxylic dianhydride | 3D coordination polymers | Solvothermal reaction with metal salts leads to the formation of coordination polymers with luminescent properties. rsc.org |

| 1,3,5-Tris(diphenylamino)benzene | Triazine-based conjugated microporous polymers | Construction of porous polymers via Friedel–Crafts polymerization for applications like iodine capture. rsc.org |

While the direct application of this compound in the synthesis of macrocycles and polymers remains an area ripe for exploration, the established reactivity of its parent compound and the successful use of other trisubstituted benzenes in materials science strongly suggest its potential as a valuable and versatile building block. The ability to introduce a protected 1,2,4-trihydroxybenzene moiety into complex molecular designs opens up possibilities for creating novel materials with tailored properties for a range of applications, from ion sensing and catalysis to advanced functional polymers.

Future Research Directions and Emerging Trends

Development of Greener Synthetic Routes for Methoxymethylated Benzene (B151609) Derivatives

The conventional synthesis of 1,2,4-Tris(methoxymethoxy)benzene involves the reaction of 1,2,4-benzenetriol (B23740) with chloromethyl methyl ether in the presence of a base like N,N-diisopropylethylamine (DIPEA) in a chlorinated solvent such as dichloromethane (B109758) (DCM). rsc.org While effective, this method utilizes hazardous reagents and solvents. A significant future trend is the development of more environmentally benign synthetic protocols.

Key areas of research include:

Electrochemical Methods: Electrochemical synthesis offers a green alternative for the methoxymethylation of alcohols and phenols. chemrxiv.org This approach avoids the use of toxic reagents like chloromethyl methyl ether by generating reactive intermediates electrochemically. Future work could adapt these methods for the exhaustive methoxymethylation of polyhydroxybenzenes like 1,2,4-benzenetriol.

Catalytic Approaches: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. Research into solid acid catalysts, such as silica-supported sodium hydrogen sulfate (B86663), has shown promise for the deprotection of phenolic MOM ethers and could potentially be adapted for their formation. chemrxiv.org Similarly, heteropoly acids like H₃PW₁₂O₄₀ have been demonstrated as efficient, reusable catalysts for both the formation and cleavage of MOM ethers under solvent-free conditions. nih.gov

Alternative Reagents: Exploring less toxic methoxymethylating agents is another crucial avenue. Methoxymethyl-2-pyridylsulfide, in conjunction with silver triflate (AgOTf), has been shown to be an effective reagent for this transformation under mild, neutral conditions. cardiff.ac.uk

Table 1: Comparison of Synthetic Methods for Methoxymethylation

| Method | Reagents | Advantages | Disadvantages |

| Conventional | Chloromethyl methyl ether, DIPEA, DCM | High yielding, well-established | Use of toxic and carcinogenic reagents, chlorinated solvents |

| Electrochemical | Alcohol/Phenol (B47542), Methanol | Green, safe, avoids toxic reagents | May require specialized equipment, optimization of reaction conditions needed |

| Catalytic (Heteropoly Acid) | Alcohol/Phenol, Formaldehyde dimethyl acetal (B89532), H₃PW₁₂O₄₀ | Reusable catalyst, solvent-free conditions possible, high yields | Catalyst preparation may be required |

| Alternative Reagents | Alcohol/Phenol, MOM-2-pyridylsulfide, AgOTf | Mild, neutral conditions | Use of stoichiometric silver salts |

Exploration of Novel Catalytic Transformations Involving this compound

The three MOM ether groups in this compound can be viewed as handles that can be selectively removed or transformed. Future research will likely focus on developing novel catalytic methods to exploit the reactivity of this scaffold.

Selective Deprotection: Achieving selective deprotection of one or two MOM groups while leaving others intact would significantly enhance the synthetic utility of this compound. This could be achieved by leveraging subtle differences in the electronic or steric environment of each MOM group. Catalytic systems based on bismuth triflate have demonstrated high efficiency and chemoselectivity in the deprotection of MOM ethers, even in the presence of other protecting groups. researchgate.net Further development of such catalysts could enable programmed, regioselective deprotection of polysubstituted aromatics.

Chemoselective Transformations: The differential reactivity of aromatic versus aliphatic MOM ethers has been observed. For instance, treatment with trimethylsilyl (B98337) triflate (TMSOTf) and 2,2'-bipyridyl can lead to the deprotection of aromatic MOM ethers, while triethylsilyl triflate (TESOTf) can convert them directly to triethylsilyl ethers. Exploring these transformations on a substrate like this compound could open up pathways to novel functionalized building blocks.

Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions

Understanding the kinetics and mechanism of chemical reactions is fundamental to optimizing them. The application of advanced spectroscopic techniques for real-time, in-situ monitoring is a growing trend in chemical research.

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure. In-situ NMR allows for the monitoring of reaction progress, the identification of transient intermediates, and the determination of reaction kinetics. nih.gov This technique could be applied to study the methoxymethylation of 1,2,4-benzenetriol to form this compound, providing valuable insights into the reaction mechanism and helping to optimize reaction conditions for higher yield and selectivity. For example, monitoring the disappearance of starting material signals and the appearance of product signals over time can provide precise kinetic data. nih.gov

Predictive Modeling and Machine Learning in Methoxymethyl Ether Chemistry

The use of computational tools, including predictive modeling and machine learning, is revolutionizing how chemical reactions are designed and understood.

Reaction Outcome Prediction: Machine learning models are being developed to predict the major products of chemical reactions with increasing accuracy. These models are trained on vast datasets of known reactions and can learn to recognize patterns of reactivity. Such tools could be used to predict the feasibility of novel transformations involving this compound and to identify optimal reaction conditions, thereby reducing the need for extensive experimental screening.

Computational Studies: Density Functional Theory (DFT) and other computational chemistry methods can be used to study the electronic structure and reactivity of molecules like this compound. researchgate.net These studies can provide insights into bond energies, charge distributions, and the transition states of potential reactions, guiding the rational design of new synthetic strategies.

Table 2: Emerging Technologies in the Study of Methoxymethylated Benzenes

| Technology | Application | Potential Impact on this compound Research |

| In Situ NMR | Real-time reaction monitoring | Optimization of synthesis, mechanistic understanding of formation and deprotection |

| Machine Learning | Prediction of reaction outcomes and conditions | Accelerated discovery of new reactions and applications, reduced experimental effort |

| Computational Chemistry (DFT) | Calculation of molecular properties and reaction pathways | Rational design of catalysts and synthetic routes, understanding of reactivity |

Design of Novel Materials Incorporating Tris(methoxymethoxy)benzene Scaffolds

The symmetrically substituted benzene ring of this compound makes it an interesting candidate as a building block for novel materials.

Functional Polymers and Dendrimers: After deprotection to reveal the hydroxyl groups, the resulting 1,2,4-benzenetriol core can be used as a branching point for the synthesis of dendrimers or as a monomer for the creation of functional polymers. The specific substitution pattern could lead to materials with unique properties.

Metal-Organic Frameworks (MOFs): Poly-functional aromatic compounds are often used as organic linkers in the construction of MOFs. The hydroxyl groups of the deprotected this compound could be further functionalized to create linkers for the synthesis of novel MOFs with potential applications in gas storage, separation, or catalysis.

Liquid Crystals: The rigid core and the potential for introducing flexible side chains after deprotection and functionalization make this scaffold a candidate for the design of new liquid crystalline materials. The specific 1,2,4-substitution pattern would likely lead to discotic liquid crystals with interesting phase behavior.

While this compound is currently a niche chemical intermediate, the future of its chemistry is intertwined with broader trends in organic synthesis. The drive for greener synthetic methods, the development of novel catalytic transformations, the application of advanced analytical and computational tools, and the design of new materials all point to exciting potential for this and related methoxymethylated benzene derivatives. As these emerging areas of research mature, the utility and importance of scaffolds like this compound are poised to expand significantly.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,4-Tris(methoxymethoxy)benzene, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution reactions under anhydrous conditions. For example, reacting substituted benzaldehydes with methoxymethyl-protected phenols in the presence of glacial acetic acid as a catalyst, followed by refluxing in ethanol for 4–6 hours . Post-reaction, solvent evaporation under reduced pressure and purification via column chromatography (hexane/EtOH gradients) are critical to achieving >95% purity .

- Optimization : Adjusting molar ratios (e.g., 1:1.2 for aldehyde to triazole derivatives) and monitoring reaction progress via TLC (Rf = 0.62 in hexane/EtOH) can improve yields .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Key signals include methoxymethoxy protons at δ 3.3–3.5 ppm (singlet) and aromatic protons at δ 6.8–7.2 ppm (multiplet) in DMSO-d6 .

- Mass Spectrometry : Expected molecular ion peak at m/z corresponding to C12H18O6 (exact mass calculated via high-resolution MS).

- Melting Point : Consistency with literature values (e.g., 217–220°C for analogous triazole derivatives) indicates purity .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of methoxymethoxy-substituted benzene derivatives?

- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from differences in bacterial strains, assay protocols, or compound solubility.

- Resolution :

- Standardize testing using CLSI guidelines and include controls for solvent effects (e.g., DMSO ≤1% v/v) .

- Validate compound stability under assay conditions via HPLC-UV (λ = 254 nm) to rule out degradation .

Q. How can computational modeling guide the design of derivatives with enhanced electronic properties?

- Methods :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps and charge distribution for electrophilic substitution sites .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with redox potentials or binding affinities .

- Validation : Compare predicted vs. experimental spectroscopic data (e.g., IR stretching frequencies for C-O-C bonds at 1100–1250 cm⁻¹) .

Q. What experimental designs are effective for studying the environmental toxicity of methoxymethoxy aromatics?

- Model Systems : Use zebrafish (Danio rerio) for acute toxicity assays (LC50 determination) and histopathological analysis of gill tissues .

- Endpoint Metrics :

- Genotoxicity : Comet assay for DNA damage and micronucleus test for chromosomal aberrations .

- Oxidative Stress : Measure ROS levels via DCFH-DA fluorescence in exposed cell lines .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies, and how can reproducibility be improved?

- Key Variables :

- Solvent Purity : Absolute ethanol (≥99.8%) minimizes side reactions vs. technical-grade solvents .

- Catalyst Loading : Excess acetic acid (>5 drops/mL) may hydrolyze methoxymethoxy groups, reducing yields .

- Troubleshooting : Conduct in-situ FTIR monitoring to detect premature deprotection (C-O-C bond cleavage at 1250 cm⁻¹) .

Q. How to address discrepancies in NMR data for methoxymethoxy-substituted compounds?

- Common Pitfalls :

- Solvent Effects : Chemical shifts in CDCl3 vs. DMSO-d6 can differ by ±0.2 ppm .

- Impurity Peaks : Residual ethyl acetate (δ 1.2 ppm) or water (δ 3.3 ppm) may obscure signals; use deuterated solvents with <0.03% H2O .

Safety and Compliance

Q. What safety protocols are essential when handling methoxymethoxy benzene derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.